(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine
Overview
Description
(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine is a compound that features a piperidine ring and a pyridine ring substituted with a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetAChE (Acetylcholinesterase) and KOR (Kappa Opioid Receptor) . These targets play crucial roles in neurological functions.
Mode of Action
It’s known that ache inhibitors work by blocking the breakdown of acetylcholine, a neurotransmitter that sends signals in the nervous system . KOR antagonists, on the other hand, block the activity of KOR, which can influence pain perception and mood .
Biochemical Pathways
KOR antagonists influence the opioid signaling pathway, which has roles in pain regulation and mood .
Pharmacokinetics
It’s noted that a similar compound, cym-53093, has good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
Ache inhibitors can increase the concentration of acetylcholine in the brain, improving nerve signal transmission . KOR antagonists can reduce the activity of KOR, potentially alleviating pain and improving mood .
Preparation Methods
The synthesis of (Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and piperidine.
Reaction Conditions: A palladium-catalyzed amination reaction is employed, using a Pd(dba)2/BINAP catalytic system.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, hydrogen gas for reduction, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative.
Scientific Research Applications
(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine has several scientific research applications:
Comparison with Similar Compounds
(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine can be compared with similar compounds:
Properties
IUPAC Name |
N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMYHXRJSAEQBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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